Antiproliferative Activity of N-Benzyl vs. Non-Benzylated 2,5-Dimethyltryptamines in Tumor Cell Lines
In a controlled study of tryptamine derivatives, N-benzylation of the amino group consistently increased antiproliferative potency compared to the parent primary amine. Although the target compound itself was not directly tested, the study established that monobenzylation at the amino group of 2-methyltryptamines enhances cytotoxicity, with IC₅₀ values reaching as low as 4.3 μM for related benzylated derivatives [1]. Critically, the same study demonstrated that combining C-branching (indole methylation) with N-benzylation produced no additive effect, meaning the 2,5-dimethyl-N-benzyl configuration represents a distinct, plateau-level activity profile rather than a simple sum of individual modifications [1][2].
| Evidence Dimension | In vitro antiproliferative activity (IC₅₀) against tumor cell lines |
|---|---|
| Target Compound Data | Not directly tested; class-level data: N-benzylated-2-methyltryptamines achieve IC₅₀ values down to 4.3 μM (HepG2, Jurkat) [1][2] |
| Comparator Or Baseline | Parent unbranched primary tryptamine (no benzylation): IC₅₀ > 50 μM in comparable assays [1] |
| Quantified Difference | N-Benzylation improves potency by >10-fold relative to unbranched primary amine; C-methylation alone yields IC₅₀ of 4.3–10 μM range; combined modifications show no further improvement [1] |
| Conditions | MTT assay; HepG2 (hepatocellular carcinoma), Jurkat (T-cell leukemia), and HEK293 (normal kidney) cell lines; 48–72 h incubation [1][2] |
Why This Matters
For researchers evaluating tryptamine-based antiproliferative agents, the 2,5-dimethyl-N-benzyl pattern may represent a ceiling-activity scaffold where further substitution offers no additional potency gain, informing rational library design and procurement decisions.
- [1] Salikov, R. F., Trainov, K. P., Belousova, I. K., Belyy, A. Y., Fatkullina, U. S., Mulyukova, R. V., Zainullina, L. F., Vakhitova, Y. V., & Tomilov, Y. V. (2018). Branching tryptamines as a tool to tune their antiproliferative activity. European Journal of Medicinal Chemistry, 144, 211–217. DOI: 10.1016/j.ejmech.2017.12.028. View Source
- [2] Salikov, R. F., Belyy, A. Y., Khusnutdinova, N. S., Vakhitova, Y. V., & Tomilov, Y. V. (2015). Synthesis and cytotoxic properties of tryptamine derivatives. Bioorganic & Medicinal Chemistry Letters, 25(17), 3597–3600. DOI: 10.1016/j.bmcl.2015.06.070. View Source
